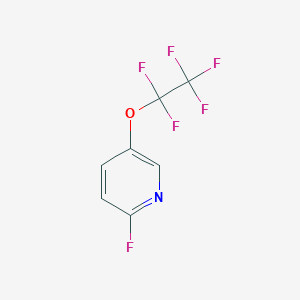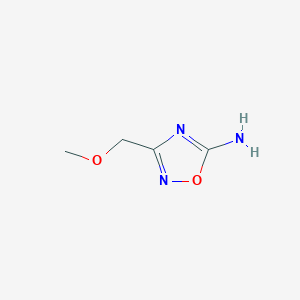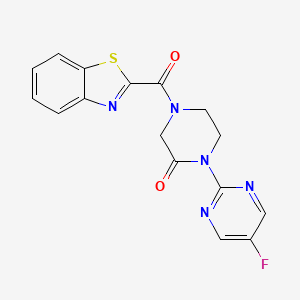
2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine is a chemical compound with the CAS Number: 2287270-59-9 . It has a molecular weight of 231.1 . The IUPAC name for this compound is 2-fluoro-5-(perfluoroethoxy)pyridine . The compound is in liquid form .
Synthesis Analysis
The synthesis of fluorinated compounds like this compound has been a topic of interest for many researchers . One of the methods used for the synthesis of fluorinated pyridines involves the use of N-Fluoropyridinium salts . These salts can be prepared in good yields by the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H . The InChI key is LKSCEIVOTVOCGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 231.1 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Carboxylic Acid Deoxyfluorination and Amide Bond Formation
Pentafluoropyridine (PFP), a commercially available reagent, has been utilized in the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. This process facilitates one-pot amide bond formation via in situ generation of acyl fluorides, offering an efficient pathway to synthesize amides with yields up to 94% (Brittain & Cobb, 2021).
Modular Synthesis of Polysubstituted and Fused Pyridines
A one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence initiated by a 2-fluoro-1,3-dicarbonyl compound has been developed for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines, without the need for transition-metal catalysts (Song et al., 2016).
Fluorination of 2-Acylpyrroles and Synthesis of Fluorohymenidin
The fluorination of mono- and dibrominated 2-acylpyrroles under microwave conditions using Selectfluor leads to the selective introduction of fluorine into the pyrrole ring. This methodology enabled the synthesis of fluorohymenidin, marking the creation of the first fluorinated pyrrole-imidazole alkaloid (Troegel & Lindel, 2012).
Novel Synthesis of Fluorine-Containing Pyridine Derivatives
A study presents the regioselective preparation of fluorine-containing pentasubstituted pyridine derivatives via intermolecular cyclization, followed by intramolecular skeletal transformation. This approach yields complex fluorinated structures efficiently (Suzuki et al., 2007).
Safety and Hazards
The safety information for 2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine includes several hazard statements such as H226, H302, H312, H315, H319, H332, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
2-fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCEIVOTVOCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2724294.png)



![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2724300.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)

methanone](/img/structure/B2724314.png)


![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)